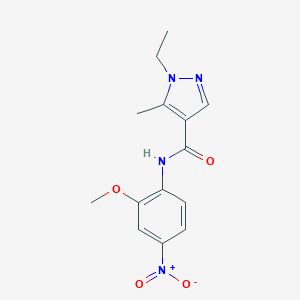
1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with various functional groups
Méthodes De Préparation
The synthesis of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the nitrophenyl group: This step involves the nitration of an aromatic ring followed by its attachment to the pyrazole ring.
Ethylation and methoxylation:
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic ring or the pyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide: This compound lacks the nitro group, which may affect its reactivity and biological activity.
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-4-carboxamide: This compound is similar but may have different substituents on the pyrazole ring.
Propriétés
Formule moléculaire |
C14H16N4O4 |
|---|---|
Poids moléculaire |
304.3g/mol |
Nom IUPAC |
1-ethyl-N-(2-methoxy-4-nitrophenyl)-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O4/c1-4-17-9(2)11(8-15-17)14(19)16-12-6-5-10(18(20)21)7-13(12)22-3/h5-8H,4H2,1-3H3,(H,16,19) |
Clé InChI |
ZDQWFVABUQDOOS-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
SMILES canonique |
CCN1C(=C(C=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
Solubilité |
3.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















